6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with furan-2-carbaldehyde, followed by cyclization to form the furan ring. The resulting intermediate is then subjected to further reactions to introduce the chloro and quinoline groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid include other quinoline derivatives and compounds with similar functional groups, such as:
- 2-Chloroquinoline-3-carbaldehyde
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles .
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
6-chloro-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF3NO3/c22-13-4-5-16-14(9-13)15(20(27)28)10-17(26-16)19-7-6-18(29-19)11-2-1-3-12(8-11)21(23,24)25/h1-10H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWOYJLWLPJPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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